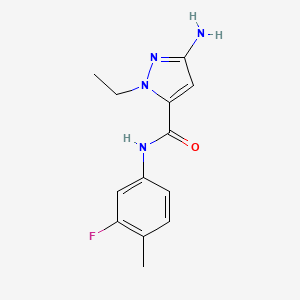
(1R,2S)-1-tert-butyl-2-ethylcyclohexane-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-1-tert-butyl-2-ethylcyclohexane-1,2-dicarboxylate is a chiral compound with significant applications in organic synthesis and various industrial processes. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-tert-butyl-2-ethylcyclohexane-1,2-dicarboxylate typically involves the esterification of the corresponding cyclohexane dicarboxylic acid. One common method is the reaction of the acid with tert-butyl alcohol and ethyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction proceeds through the formation of an intermediate ester, which is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer enhanced efficiency, scalability, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-tert-butyl-2-ethylcyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester functional groups, where nucleophiles such as amines or thiols replace the ester groups to form amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
(1R,2S)-1-tert-butyl-2-ethylcyclohexane-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for investigating stereoselective processes.
Industry: Utilized in the production of polymers, resins, and other materials with specific stereochemical properties
Mechanism of Action
The mechanism of action of (1R,2S)-1-tert-butyl-2-ethylcyclohexane-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to fit into the active sites of enzymes, facilitating catalytic reactions. Additionally, its ester functional groups can undergo hydrolysis, releasing active intermediates that participate in further biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-Phenylcyclopropanaminium
- (1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy-thiophen-5-yl-substituted tetrapyrazinoporphyrazine
Uniqueness
Compared to similar compounds, (1R,2S)-1-tert-butyl-2-ethylcyclohexane-1,2-dicarboxylate stands out due to its specific stereochemistry and the presence of both tert-butyl and ethyl groups. These structural features contribute to its unique reactivity and make it a valuable compound in various synthetic and industrial applications .
Properties
Molecular Formula |
C14H22O4-2 |
|---|---|
Molecular Weight |
254.32 g/mol |
IUPAC Name |
(1R,2S)-1-tert-butyl-2-ethylcyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C14H24O4/c1-5-13(10(15)16)8-6-7-9-14(13,11(17)18)12(2,3)4/h5-9H2,1-4H3,(H,15,16)(H,17,18)/p-2/t13-,14-/m1/s1 |
InChI Key |
ZUXMYVVHKRUCML-ZIAGYGMSSA-L |
Isomeric SMILES |
CC[C@@]1(CCCC[C@@]1(C(=O)[O-])C(C)(C)C)C(=O)[O-] |
Canonical SMILES |
CCC1(CCCCC1(C(=O)[O-])C(C)(C)C)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


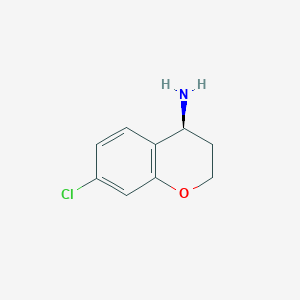
![{1-[(tert-butoxy)carbonyl]-5-methyl-1H-pyrrol-2-yl}boronic acid](/img/structure/B11749421.png)
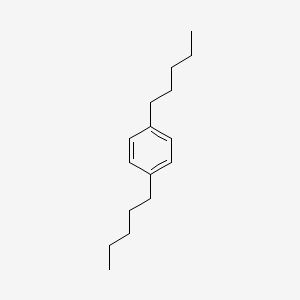
![3-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B11749440.png)
![5-methyl-1-(2-methylpropyl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11749443.png)
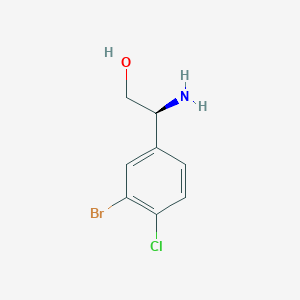
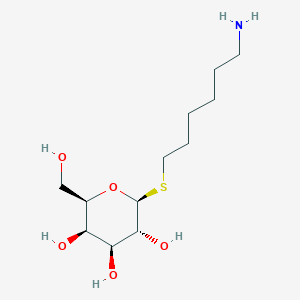
![[2-(diethylamino)ethyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11749447.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11749453.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11749455.png)
![N-methyl-N-{[(3S)-pyrrolidin-3-yl]methyl}acetamide](/img/structure/B11749477.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11749483.png)

